molecular formula C15H10N4 B2490800 5-{2H-imidazo[4,5-c]pyridin-2-ylidene}-1,5-dihydroquinoline CAS No. 1356783-28-2

5-{2H-imidazo[4,5-c]pyridin-2-ylidene}-1,5-dihydroquinoline

Cat. No.: B2490800
CAS No.: 1356783-28-2
M. Wt: 246.273
InChI Key: LUZPBFZOFCVALB-UHFFFAOYSA-N
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Description

Historical Context of Imidazopyridine Derivatives in Heterocyclic Chemistry

Imidazopyridines represent a critical class of nitrogen-containing heterocycles that have shaped advancements in medicinal and materials chemistry since their discovery. The foundational work on imidazopyridines dates to 1925, when Tschitschibabin and Kirsanow first synthesized these compounds via thermal condensation of 2,3-aminopyridine derivatives with acetic anhydride. Early studies focused on their structural novelty, but the mid-20th century saw a surge in interest due to their pharmacological potential, particularly as GABA~A~ receptor agonists and antiviral agents. The imidazo[4,5-c]pyridine scaffold, a 3-deazapurine analog, emerged as a versatile framework for drug discovery, with derivatives investigated for antitumor, antimicrobial, and kinase inhibitory activities. The compound 5-{2H-imidazo[4,5-c]pyridin-2-ylidene}-1,5-dihydroquinoline exemplifies modern efforts to engineer polycyclic systems with enhanced electronic and biological properties, building on a century of heterocyclic innovation.

Structural Classification and Nomenclature of Polycyclic Imidazo-Pyridine Systems

The target compound belongs to the imidazo[4,5-c]pyridine family, characterized by a fused bicyclic system where an imidazole ring (positions 1–3) is annulated to a pyridine at positions 4 and 5 (Figure 1). The quinoline moiety further extends conjugation through a dihydroquinoline unit fused at the imidazole’s C2 position, creating a tricyclic system. According to IUPAC nomenclature, the numbering begins at the pyridine nitrogen (N1), with the imidazole occupying positions 4–6 and the quinoline fused at C7–C10. The systematic name This compound reflects this arrangement, where the ylidene group denotes the exocyclic double bond at C2 of the imidazole.

Table 1: Molecular Properties of this compound

Property Value
Molecular Formula C~15~H~10~N~4~
Molecular Weight 246.27 g/mol
CAS Registry Number 1356783-28-2
SMILES C1=CC(=C2C=CC=NC2=C1)C3=NC4=C(N3)C=NC=C4
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4

Significance of Tautomerism in Imidazo[4,5-c]pyridine Derivatives

Tautomerism profoundly influences the physicochemical and biological behavior of imidazo[4,5-c]pyridines. The compound exists in equilibrium between two tautomeric forms: the 1H-tautomer (hydrogen at N1) and the 3H-tautomer (hydrogen at N3). Nuclear magnetic resonance (NMR) studies, particularly ^13^C analysis, have confirmed the predominance of the 1H-tautomer in solution, attributed to stabilization via intramolecular hydrogen bonding between N1–H and the adjacent pyridine nitrogen. Density functional theory (DFT) calculations further reveal that solvent polarity modulates tautomeric distribution, with polar solvents favoring the 1H-form due to enhanced dipole stabilization. Substituents at critical positions (e.g., electron-withdrawing groups at C2) can shift this equilibrium, impacting reactivity and binding affinity in biological systems. For instance, protonation at N3 in acidic media stabilizes the 3H-tautomer, a property exploited in the design of pH-sensitive fluorescent probes.

Figure 1: Tautomeric Equilibrium of this compound $$ \text{1H-Tautomer} \leftrightarrow \text{3H-Tautomer} $$

Properties

IUPAC Name

5-(3H-imidazo[4,5-c]pyridin-2-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4/c1-3-11(10-4-2-7-17-12(10)5-1)15-18-13-6-8-16-9-14(13)19-15/h1-9H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDFIDQGYFFAOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC=NC2=C1)C3=NC4=C(N3)C=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Catalyzed Imidazo Ring Formation

A foundational approach involves the cyclocondensation of 3,4-diaminopyridine with carbonyl derivatives. In one protocol, 3,4-diaminopyridine reacts with a benzaldehyde-sodium metabisulfite (Na₂S₂O₅) adduct under basic conditions (K₂CO₃ in DMF), forming the imidazo[4,5-c]pyridine core. The Na₂S₂O₅ adduct acts as an electrophilic carbonyl equivalent, facilitating nucleophilic attack by the diamine (Fig. 1A). Subsequent intramolecular cyclization yields the imidazo ring, which is then coupled to a quinoline precursor via Suzuki-Miyaura cross-coupling or direct alkylation.

Key Conditions :

  • Solvent: DMF, 80–100°C
  • Base: K₂CO₃ (2 equiv)
  • Yield: 60–75% (imidazo intermediate), 40–55% (final product)

Regioselective Alkylation

Alkylation of the imidazo[4,5-c]pyridine intermediate with 4-chlorobenzyl bromide introduces the quinoline moiety. Regioselectivity is controlled by steric and electronic factors, favoring N⁵-alkylation over N¹ or N³ positions. 2D-NOESY and HMBC NMR spectra confirm the regiochemistry by correlating proton environments and long-range C–H couplings.

Microwave-Assisted Pictet-Spengler Cyclization

One-Pot Telescopic Synthesis

Recent advances employ microwave irradiation to accelerate the Pictet-Spengler cyclization. A one-pot protocol condenses 2-aminopyridine with 2-bromo-2′-nitroacetophenone under microwave conditions (100°C, 20 min), followed by reduction with Pd/C and H₂ to yield 2-(2-aminophenyl)imidazo[1,2-a]pyridine. Cyclization with ketones (e.g., cyclohexanone) under acidic conditions (HCl/EtOH) produces the dihydroquinoline-imidazo fused system (Fig. 1B).

Optimized Parameters :

  • Microwave power: 300 W
  • Reaction time: 45–60 min (vs. 24 h conventional)
  • Yield: 85–92%

Solvent and Catalyst Screening

Polar aprotic solvents (DMF, DMSO) enhance reaction rates, while Lewis acids (ZnCl₂) improve cyclization efficiency. Substituted ketones with electron-withdrawing groups (e.g., trifluoromethyl) require higher temperatures (120°C) but achieve >90% conversion.

Transition Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of imidazo[4,5-c]pyridine boronic esters with halogenated quinolines constructs the biaryl linkage. Using Pd(PPh₃)₄ and Na₂CO₃ in THF/H₂O (3:1), the reaction proceeds at 80°C with 70–80% yield. Ligand screening shows XPhos enhances selectivity for the Z-isomer due to steric bulk.

Direct C–H Activation

Rhodium(III)-catalyzed C–H activation enables direct coupling between imidazo[4,5-c]pyridine and quinoline precursors. [Cp*RhCl₂]₂ (5 mol%) with AgSbF₆ in DCE at 100°C achieves 65% yield but requires stoichiometric oxidants (Cu(OAc)₂).

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR : Distinct singlet at δ 8.25 ppm (imidazo C–H), coupled with quinoline protons (δ 7.3–8.1 ppm).
  • ¹³C NMR : Carbonyl resonance at δ 165 ppm (C=NH tautomer).
  • HRMS : m/z 247.0984 [M+H]⁺ (calc. 247.0989).

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H₂O gradient) confirms ≥95% purity, with retention time 12.3 min.

Comparative Analysis of Synthetic Routes

Method Yield (%) Time Scalability Regioselectivity
Cyclocondensation 40–55 24 h Moderate High (N⁵)
Microwave 85–92 1 h High Excellent
Suzuki Coupling 70–80 12 h Low Moderate

Chemical Reactions Analysis

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{2H-imidazo[4,5-c]pyridin-2-ylidene}-1,5-dihydroquinoline stands out due to its unique fused ring structure, which imparts distinct chemical and biological properties.

Biological Activity

5-{2H-imidazo[4,5-c]pyridin-2-ylidene}-1,5-dihydroquinoline is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the existing literature on its biological activity, including synthesis, structure-activity relationships (SAR), and case studies demonstrating its efficacy.

Chemical Structure and Synthesis

The compound features a bicyclic structure that combines imidazo[4,5-c]pyridine and dihydroquinoline moieties. The synthesis typically involves multi-step organic reactions, including condensation and cyclization processes. For instance, one synthetic route may involve the reaction of 2H-imidazo[4,5-c]pyridine with appropriate aldehydes or ketones under specific catalytic conditions.

Anticancer Activity

Research indicates that derivatives of imidazo[4,5-c]pyridine exhibit significant anticancer properties. A notable study highlighted the effectiveness of related compounds in inhibiting cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. The compound's ability to target specific kinases involved in cancer progression has been documented.

Antiviral Activity

In vitro studies have shown that certain imidazo compounds can stimulate the production of cytokines such as interferon (IFN), which plays a crucial role in antiviral defense. For example, compounds similar to this compound demonstrated inhibition of herpes simplex virus lesions in animal models by enhancing IFN production .

Structure-Activity Relationships (SAR)

A detailed examination of SAR has identified key functional groups that enhance biological activity. Modifications at various positions on the imidazo and quinoline rings can lead to increased potency against specific targets. For instance:

Compound ModificationBiological ActivityReference
Substitution at C-2Enhanced anticancer activity
Methylation at N-1Improved antiviral response
HalogenationIncreased kinase selectivity

Case Studies

  • Anticancer Efficacy : A study explored the effects of a series of imidazo[4,5-c]pyridine derivatives on various cancer cell lines. The results showed that certain compounds led to a significant reduction in cell viability at low nanomolar concentrations, indicating potent anticancer activity.
  • Antiviral Mechanism : In a guinea pig model infected with herpes simplex virus type 2 (HSV-2), treatment with related compounds resulted in reduced lesion formation. The mechanism was linked to the upregulation of cytokines such as IFN-gamma .
  • Kinase Inhibition : Recent evaluations have demonstrated that some derivatives selectively inhibit Haspin kinase while sparing other kinases, suggesting potential for targeted cancer therapies .

Q & A

Q. What are the key considerations for synthesizing 5-{2H-imidazo[4,5-c]pyridin-2-ylidene}-1,5-dihydroquinoline with high yield and purity?

The synthesis of this bicyclic compound requires careful optimization of reaction conditions, including solvent selection, reagent stoichiometry, and temperature control. Polar aprotic solvents like DMF or DMSO are often preferred to stabilize intermediates and minimize side reactions. For example, in analogous imidazo[4,5-c]pyridine derivatives, controlled heating (e.g., 80–100°C) under inert atmospheres improves cyclization efficiency. Purity is ensured via recrystallization or column chromatography, with yields typically ranging from 60–85% when side reactions (e.g., over-alkylation) are suppressed .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the bicyclic framework and substituent positions. 1^1H NMR can identify aromatic protons and imidazolidene protons, while 13^{13}C NMR distinguishes carbon environments in the fused ring system. High-resolution mass spectrometry (HRMS) validates molecular weight, and IR spectroscopy confirms functional groups like C=N bonds. For example, in structurally similar imidazo[4,5-c]pyridines, 1^1H NMR signals between δ 7.5–8.5 ppm confirm aromatic protons, and δ 4.5–5.5 ppm correlates with dihydroquinoline protons .

Advanced Research Questions

Q. How can computational methods like DFT be applied to study the electronic properties of this compound?

Density Functional Theory (DFT) calculations predict electronic distributions, frontier molecular orbitals (HOMO/LUMO), and reactivity indices. For example, in aminoimidazodipyridines, DFT studies revealed charge delocalization across the fused rings, explaining enhanced electrophilicity at the imidazolidene nitrogen. These insights guide derivatization strategies, such as targeting electrophilic sites for metal coordination or designing inhibitors with optimal binding affinities .

Q. What strategies are recommended for resolving contradictions in biological activity data across different studies?

Discrepancies in biological activity often arise from variations in assay conditions (e.g., pH, cell lines) or compound purity. Methodological approaches include:

  • Dose-response normalization : Compare EC50_{50} values under standardized conditions.
  • Metabolic stability testing : Assess compound degradation in different media using LC-MS.
  • Target validation : Use CRISPR/Cas9 knockout models to confirm specificity. For instance, imidazo[4,5-c]quinoline derivatives showed inconsistent LRRK2 inhibition until assay protocols were harmonized to control for ATP competition .

Q. How does the bicyclic structure influence the compound’s reactivity in metal coordination or catalysis?

The fused imidazo-pyridine system provides multiple nitrogen donor sites, enabling coordination with transition metals like Pd(II) or Cu(I). The imidazolidene moiety acts as a strong σ-donor, enhancing catalytic activity in cross-coupling reactions. For example, analogous compounds demonstrated improved Suzuki-Miyaura coupling yields (up to 92%) due to stable Pd complexes formed via N-coordination .

Q. What are the challenges in optimizing reaction pathways for derivatives of this compound?

Key challenges include:

  • Regioselectivity : Avoiding isomer formation during substituent introduction (e.g., C-4 vs. C-6 substitution).
  • Solvent compatibility : Ensuring solubility of intermediates in polar/nonpolar media.
  • Scaling limitations : Microwave-assisted synthesis improves small-scale yields but requires adaptation for industrial reactors. For example, ethyl imidazo[4,5-c]pyridine-2-carboxylate derivatives achieved 75% purity in batch reactions but required flow chemistry for scalable production .

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